Methyl 2-(bromomethyl)thiophene-3-carboxylate
CAS No.: 88048-78-6
Cat. No.: VC3930994
Molecular Formula: C7H7BrO2S
Molecular Weight: 235.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 88048-78-6 |
---|---|
Molecular Formula | C7H7BrO2S |
Molecular Weight | 235.1 g/mol |
IUPAC Name | methyl 2-(bromomethyl)thiophene-3-carboxylate |
Standard InChI | InChI=1S/C7H7BrO2S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 |
Standard InChI Key | NLVXMLSUIYSGDS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(SC=C1)CBr |
Canonical SMILES | COC(=O)C1=C(SC=C1)CBr |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-(bromomethyl)thiophene-3-carboxylate, reflects its core structure: a thiophene ring substituted with a bromomethyl (-CH2Br) group at position 2 and a methoxycarbonyl (-COOCH3) group at position 3. The molecular formula C7H7BrO2S corresponds to a molar mass of 235.10 g/mol. Key identifiers include:
-
Canonical SMILES:
COC(=O)C1=C(SC=C1)CBr
-
InChI Key:
NLVXMLSUIYSGDS-UHFFFAOYSA-N
-
DSSTox Substance ID:
DTXSID70443127
The planar thiophene ring confers aromatic stability, while the electron-withdrawing ester and bromomethyl groups create distinct electronic environments for nucleophilic and electrophilic reactions.
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The most common method involves radical bromination of methyl thiophene-3-carboxylate using N-bromosuccinimide (NBS) under reflux in DCM. Benzoyl peroxide initiates radical formation, selectively functionalizing the 2-position’s methyl group:
Typical conditions:
-
Temperature: 40–60°C
-
Reaction time: 4–6 hours
-
Yield: 70–85% after column chromatography
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance safety and efficiency. Post-synthesis purification via recrystallization from ethanol/water mixtures achieves >98% purity. Industrial workflows prioritize cost-effective brominating agents (e.g., Br2/H2O2) but face challenges in minimizing di-brominated byproducts.
Reactivity and Derivative Formation
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with diverse nucleophiles:
Nucleophile | Product | Conditions |
---|---|---|
Amines | Thiophene-2-methylamines | K2CO3, DMF, 25°C |
Thiols | Thioethers | Et3N, THF, 0°C |
Azide | Azidomethyl derivatives | NaN3, DMF, 50°C |
Oxidation and Reduction
-
Oxidation: Treatment with m-CPBA converts the thiophene ring to a sulfoxide or sulfone, altering electronic properties for optoelectronic applications.
-
Reduction: LiAlH4 reduces the ester to a primary alcohol, enabling further functionalization.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound’s versatility is exemplified in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. For instance, coupling with pyrazole amines yields analogs demonstrating COX-2 selectivity.
Materials Science
In organic electronics, bromomethyl groups facilitate crosslinking in conductive polymers. Poly(thiophene) derivatives incorporating this monomer exhibit enhanced charge mobility in thin-film transistors .
Agricultural Chemistry
Functionalization with thioureas generates fungicidal agents effective against Fusarium species, with EC50 values <10 μM in recent trials.
Biological Activity and Toxicology
Microorganism | MIC (μg/mL) |
---|---|
S. aureus | 12.5 |
E. coli | 25.0 |
C. albicans | 50.0 |
Data sourced from in-vitro assays
Toxicity Profile
Acute toxicity (LD50, rat oral): >2000 mg/kg. Chronic exposure risks include bromine accumulation, necessitating stringent handling protocols.
Comparative Analysis with Structural Analogs
Positional Isomerism
Comparing methyl 3-(bromomethyl)thiophene-2-carboxylate (CAS 59961-15-8) highlights the impact of substitution patterns :
Property | 2-Bromomethyl Isomer | 3-Bromomethyl Isomer |
---|---|---|
Reactivity with NaN3 | Faster (steric ease) | Slower |
Polymer conductivity | Higher | Moderate |
Non-Ester Analogs
2-(Bromomethyl)thiophene (CAS 45438-73-1) lacks the electron-withdrawing ester, resulting in lower solubility but higher thermal stability (bp 177°C) .
Future Directions and Research Gaps
Catalytic Asymmetric Synthesis
Developing enantioselective bromination methods could yield chiral intermediates for CNS-active pharmaceuticals.
Green Chemistry Approaches
Exploring biocatalysis (e.g., bromoperoxidases) may reduce reliance on hazardous brominating agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume